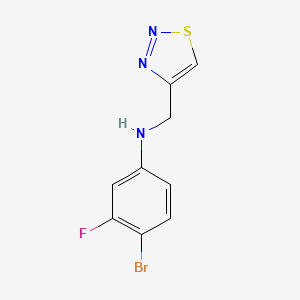
4-Bromo-3-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is an organic compound that features a bromine atom, a fluorine atom, and a thiadiazole ring attached to an aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves multiple steps:
Bromination and Fluorination: The starting material, aniline, undergoes bromination to form 4-bromoaniline.
Thiadiazole Formation: The 4-bromo-3-fluoroaniline is then reacted with a thiadiazole precursor under specific conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the thiadiazole ring or the aniline structure.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the bromine or fluorine atoms.
Scientific Research Applications
4-Bromo-3-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with molecular targets, which can include enzymes, receptors, or other proteins. The thiadiazole ring and the aniline structure allow the compound to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-fluoroaniline: Shares the bromine and fluorine substituents but lacks the thiadiazole ring.
3-Bromo-4-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline: Similar structure but with different positioning of the bromine and fluorine atoms.
Uniqueness
4-Bromo-3-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is unique due to the presence of both bromine and fluorine atoms along with the thiadiazole ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H7BrFN3S |
|---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
4-bromo-3-fluoro-N-(thiadiazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C9H7BrFN3S/c10-8-2-1-6(3-9(8)11)12-4-7-5-15-14-13-7/h1-3,5,12H,4H2 |
InChI Key |
RATHBVHOHGAAST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=CSN=N2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


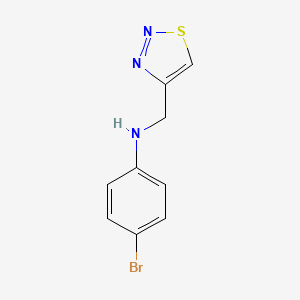

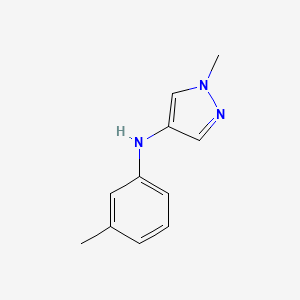
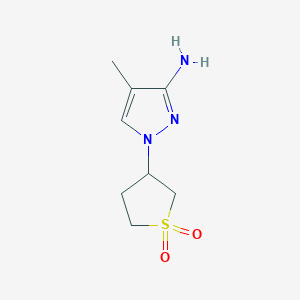
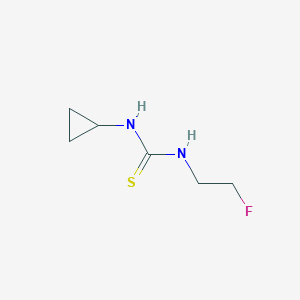
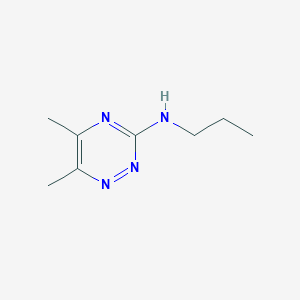
![{1-[2-amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol](/img/structure/B13248062.png)
amine](/img/structure/B13248065.png)
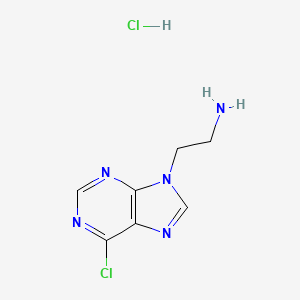

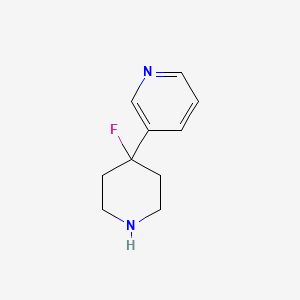
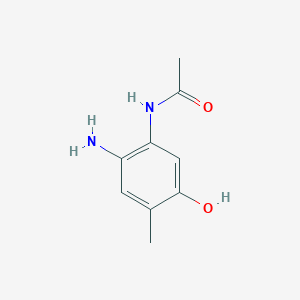
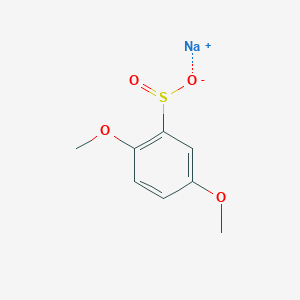
![1-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-2-ol](/img/structure/B13248091.png)
